molecular formula C15H16ClNO3S B2886852 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351594-70-1

3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No.: B2886852
CAS No.: 1351594-70-1
M. Wt: 325.81
InChI Key: DJVLBCNFSUISKL-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide” is a chemical compound. It is a derivative of benzenesulfonamide , a class of compounds known for their wide range of biological applications .


Chemical Reactions Analysis

Benzenesulfonamide derivatives, including “this compound”, may undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions .

Scientific Research Applications

  • Nonsteroidal Progesterone Receptor Antagonists :Benzenesulfonanilide derivatives, including 3-chlorobenzenesulfonyl compounds, have been developed as nonsteroidal progesterone receptor antagonists. These compounds have potential clinical applications for diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders due to their ability to selectively modulate progesterone receptors (Yamada et al., 2016).

  • Carbonic Anhydrase Inhibitors and Anticancer Agents :Sulfonamide derivatives have shown potent inhibitory effects on carbonic anhydrase enzymes and demonstrated potential as novel anticancer agents. Specific sulfonamides have shown high tumor selectivity and potency, suggesting their utility in developing new cancer therapies (Gul et al., 2016).

  • Herbicide Selectivity in Cereals :Chlorsulfuron, a compound related to 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide, is an effective post-emergence herbicide for cereals. Its selectivity is based on the ability of cereal plants to metabolize the herbicide into an inactive form, highlighting its utility in agriculture (Sweetser et al., 1982).

  • 5-HT6 Receptor Antagonist with Cognitive Enhancing Properties :Compounds like SB-399885, which contain a benzenesulfonamide group, have been identified as potent 5-HT6 receptor antagonists. These compounds demonstrate cognitive enhancing properties, suggesting their potential use in treating disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

  • Glaucoma Treatment through Intraocular Pressure Lowering :Benzenesulfonamides incorporating triazole moieties have been synthesized and found to be potent inhibitors of human carbonic anhydrase isoforms. They have shown significant intraocular pressure lowering activity in animal models, making them candidates for glaucoma treatment (Nocentini et al., 2016).

  • Kynurenine 3-Hydroxylase Inhibitors for Neurological Research :N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These compounds facilitate the investigation of the pathway's role in neuronal injury, potentially contributing to neurological research (Röver et al., 1997).

Future Directions

The future directions for “3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide” and similar compounds could involve further exploration of their potential biological activities, such as their anticancer properties . More research is needed to fully understand their mechanisms of action and potential applications in medicine.

Biochemical Analysis

Biochemical Properties

3-Chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH and promoting tumor growth under hypoxic conditions . The compound interacts with CA IX by binding to its active site, thereby inhibiting its activity and disrupting the tumor’s ability to manage pH levels effectively . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, particularly those of breast cancer lines such as MDA-MB-231 and MCF-7, the compound induces apoptosis and inhibits proliferation . It affects cell signaling pathways by modulating the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it impacts cellular metabolism by inhibiting CA IX, leading to a decrease in anaerobic glycolysis and an increase in oxidative stress within the tumor cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of CA IX, it prevents the enzyme from catalyzing the reversible hydration of carbon dioxide, a critical reaction for maintaining pH balance in cancer cells . This inhibition leads to an accumulation of acidic byproducts, disrupting cellular homeostasis and promoting cell death. Additionally, the compound may influence gene expression by modulating transcription factors involved in stress responses and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme pH conditions . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of CA IX and prolonged anti-proliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At therapeutic doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These findings underscore the importance of careful dosage optimization in potential clinical applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a CA IX inhibitor. It interacts with enzymes and cofactors involved in carbon dioxide hydration and pH regulation . The inhibition of CA IX by the compound leads to alterations in metabolic flux, particularly in pathways associated with anaerobic glycolysis and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells, particularly in hypoxic tumor regions where CA IX is overexpressed . This selective distribution enhances its therapeutic efficacy while minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of target cells . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it needs to access the active site of CA IX and other molecular targets to exert its effects .

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-15(18,12-6-3-2-4-7-12)11-17-21(19,20)14-9-5-8-13(16)10-14/h2-10,17-18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVLBCNFSUISKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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